molecular formula C19H18ClN3O B11269407 5-(4-chlorophenyl)-N-(4-ethylbenzyl)-1H-pyrazole-4-carboxamide

5-(4-chlorophenyl)-N-(4-ethylbenzyl)-1H-pyrazole-4-carboxamide

Katalognummer: B11269407
Molekulargewicht: 339.8 g/mol
InChI-Schlüssel: RUOQPVFOYAYEPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-CHLOROPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound characterized by its unique chemical structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the reaction of 4-chlorophenylhydrazine with ethyl 4-ethoxybenzoate under acidic conditions to form the corresponding hydrazone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-CHLOROPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(4-CHLOROPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-CHLOROPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-CHLOROPHENYL)(3-PHENYL-2-OXIRANYL)METHANONE
  • 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(4-ETHYLPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE

Uniqueness

3-(4-CHLOROPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for a variety of applications that similar compounds may not be able to achieve.

Eigenschaften

Molekularformel

C19H18ClN3O

Molekulargewicht

339.8 g/mol

IUPAC-Name

5-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H18ClN3O/c1-2-13-3-5-14(6-4-13)11-21-19(24)17-12-22-23-18(17)15-7-9-16(20)10-8-15/h3-10,12H,2,11H2,1H3,(H,21,24)(H,22,23)

InChI-Schlüssel

RUOQPVFOYAYEPG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.